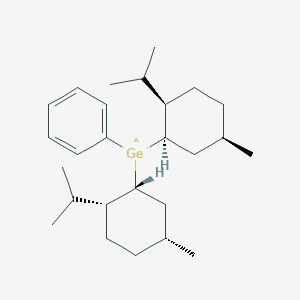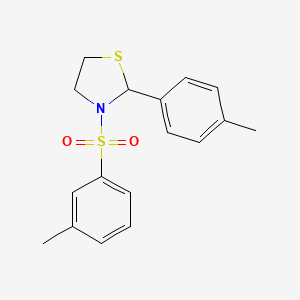
3-(3-Methylbenzene-1-sulfonyl)-2-(4-methylphenyl)-1,3-thiazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Methylbenzene-1-sulfonyl)-2-(4-methylphenyl)-1,3-thiazolidine is an organic compound that belongs to the thiazolidine class Thiazolidines are heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylbenzene-1-sulfonyl)-2-(4-methylphenyl)-1,3-thiazolidine typically involves the reaction of 3-methylbenzenesulfonyl chloride with 4-methylphenylthioamide under basic conditions. The reaction may proceed through the formation of an intermediate sulfonamide, which then cyclizes to form the thiazolidine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Methylbenzene-1-sulfonyl)-2-(4-methylphenyl)-1,3-thiazolidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under certain conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Applications De Recherche Scientifique
3-(3-Methylbenzene-1-sulfonyl)-2-(4-methylphenyl)-1,3-thiazolidine may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of 3-(3-Methylbenzene-1-sulfonyl)-2-(4-methylphenyl)-1,3-thiazolidine would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and thiazolidine groups could play key roles in these interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidine-2,4-dione: Another thiazolidine derivative with different substituents.
3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one: A compound with a similar structure but different functional groups.
Uniqueness
3-(3-Methylbenzene-1-sulfonyl)-2-(4-methylphenyl)-1,3-thiazolidine is unique due to the presence of both sulfonyl and methyl groups on the aromatic rings, which may impart distinct chemical and biological properties compared to other thiazolidine derivatives.
Propriétés
Numéro CAS |
537677-93-3 |
|---|---|
Formule moléculaire |
C17H19NO2S2 |
Poids moléculaire |
333.5 g/mol |
Nom IUPAC |
2-(4-methylphenyl)-3-(3-methylphenyl)sulfonyl-1,3-thiazolidine |
InChI |
InChI=1S/C17H19NO2S2/c1-13-6-8-15(9-7-13)17-18(10-11-21-17)22(19,20)16-5-3-4-14(2)12-16/h3-9,12,17H,10-11H2,1-2H3 |
Clé InChI |
GDSZOZWJFAGIPK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2N(CCS2)S(=O)(=O)C3=CC=CC(=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


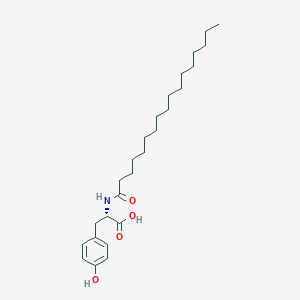
![6-Chloro-3-(5-methyl-1,2-oxazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14224305.png)
![N-[3-(Hydroxymethyl)-4-nitrophenyl]-2-methyloxirane-2-carboxamide](/img/structure/B14224307.png)
![1,4,7-Tris[chloro(dimethyl)silyl]-1,4,7-triazonane](/img/structure/B14224312.png)

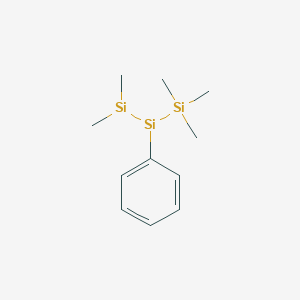
![Trimethyl[({2-[(3-methylbut-1-EN-1-YL)oxy]ethyl}sulfanyl)methyl]silane](/img/structure/B14224324.png)
![Ethanol, 2-[[2-[bis(4-methoxyphenyl)phenylmethoxy]ethyl]amino]-](/img/structure/B14224338.png)
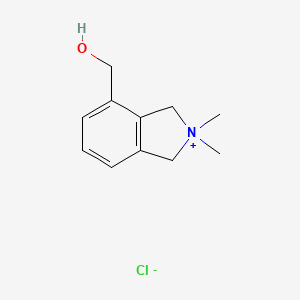

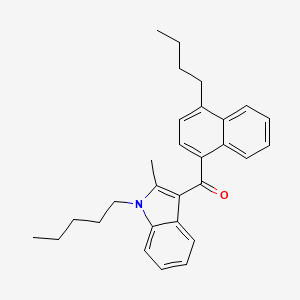
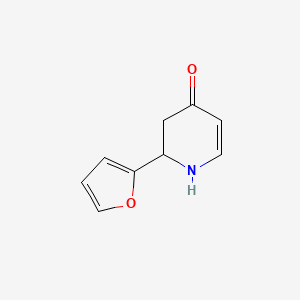
![2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14224367.png)
